5-Fluoro-6-methoxynicotinic acid
Overview
Description
5-Fluoro-6-methoxynicotinic acid is a chemical compound with the molecular formula C7H6FNO3 . It has a molecular weight of 171.13 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-6-methoxypyridine-3-carboxylic acid . The InChI code is 1S/C7H6FNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) . The compound’s structure includes a pyridine ring with a fluoro group at the 5th position and a methoxy group at the 6th position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 171.13 g/mol . It has a topological polar surface area of 59.4 Ų . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It also has two rotatable bonds .Scientific Research Applications
Electrochemical Charge Storage
5-Fluoroindole, a derivative closely related to 5-Fluoro-6-methoxynicotinic acid, has been utilized in the development of high-performance poly(5-fluoroindole) (5-PFIn) as a charge storage material. This material exhibits superior electrochemical properties, with a high specific capacitance and good cycling stability, making it a promising candidate for supercapacitor applications. This advancement is significant as fluoropolymers traditionally had poor electrochemical properties restricting their use as charge storage materials (Wang et al., 2019).
Fluorescence Quenching Studies
Derivatives of this compound have been studied for their fluorescence quenching properties. The fluorescence quenching of compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid by aniline was examined, providing insights into the quenching mechanisms and related parameters. Such studies are valuable for understanding the behavior of these compounds under various conditions, contributing to fields like analytical chemistry and material science (Geethanjali et al., 2015).
Fluorescent Labeling Reagent
6-Methoxy-4-quinolone, a compound structurally similar to this compound, has demonstrated strong fluorescence in a wide pH range of aqueous media. Due to its high stability against light and heat, and strong fluorescence, it's been utilized as a fluorescent labeling reagent, particularly for the determination of carboxylic acids. This application is crucial in biomedical analysis, offering a robust tool for detecting and analyzing important biological substances (Hirano et al., 2004).
Electrocatalytic Treatment of Wastewater
A study utilized a tubular porous electrode electrocatalytic reactor for the electrochemical treatment of anticancer drugs wastewater containing compounds like 5-Fluoro-2-Methoxypyrimidine, showcasing effective degradation and biodegradability enhancement. This application highlights the potential of electrochemical oxidation methods in treating wastewater containing complex pharmaceutical compounds, contributing to environmental management and sustainability (Zhang et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (may cause skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Properties
IUPAC Name |
5-fluoro-6-methoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYCMDNRKZENOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717125 | |
Record name | 5-Fluoro-6-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953780-42-2 | |
Record name | 5-Fluoro-6-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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